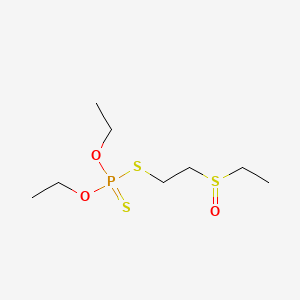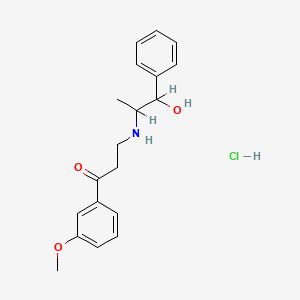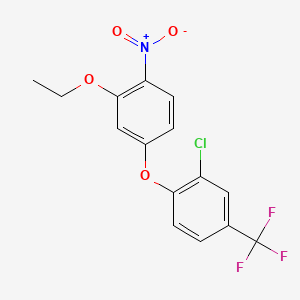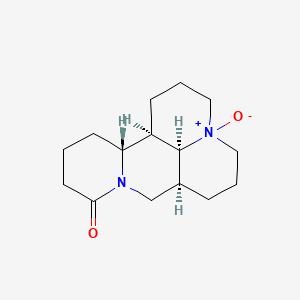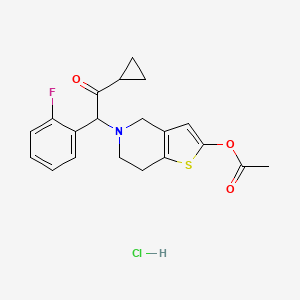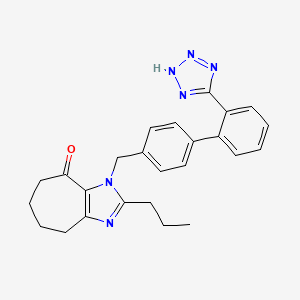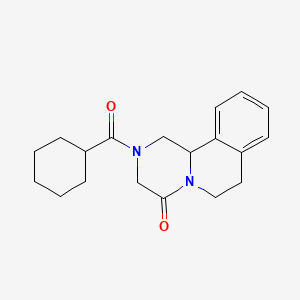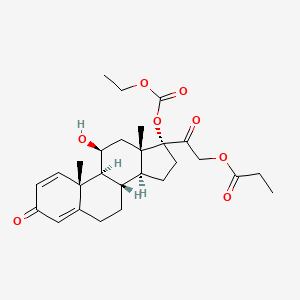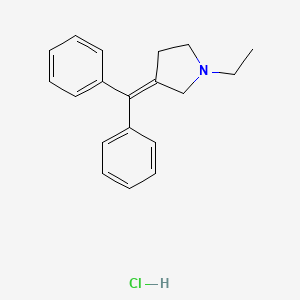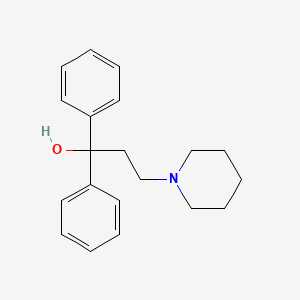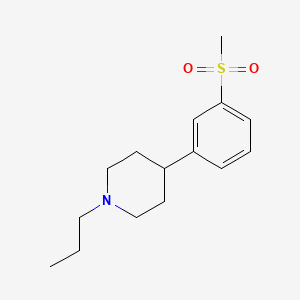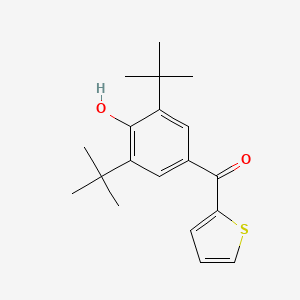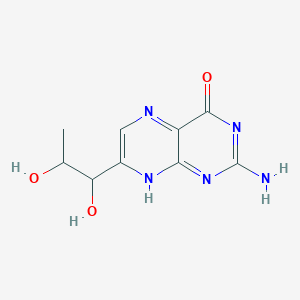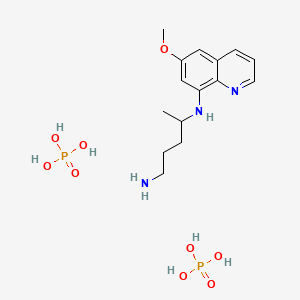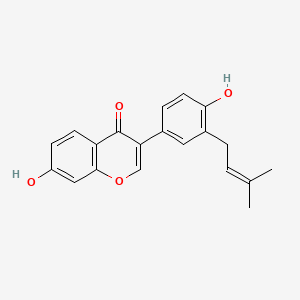
Neobavaisoflavone
説明
Neobavaisoflavone is an important isoflavone component isolated from Psoraleae Fructus . It is used extensively worldwide because of its antibacterial, antioxidant, anti-inflammatory, anticancer, and anti-osteoporotic activities .
Synthesis Analysis
Neobavaisoflavone mainly undergoes glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro . A total of 72 metabolites of neobavaisoflavone were tentatively identified, including 28 in plasma, 43 in urine, 18 in feces, six in the liver, and four in the liver microsome .Molecular Structure Analysis
Neobavaisoflavone has a molecular formula of C20H18O4 . It was observed to have a stronger binding orientation with the amyloid-beta (Aβ42) fibril structure .Chemical Reactions Analysis
Neobavaisoflavone mainly underwent glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions in vivo and in vitro .Physical And Chemical Properties Analysis
Neobavaisoflavone has a molecular weight of 322.35 . It is isolated from seeds of Psoralea corylifolia .科学的研究の応用
Isoflavones and Bone Health
Isoflavones, such as genistein and daidzein, have been investigated for their potential benefits in bone health, particularly in the context of osteoporosis prevention and treatment. Research suggests that isoflavones can mimic estrogenic activity, potentially benefiting postmenopausal women by mitigating estrogen deficiency's effects on bones. Clinical and preclinical studies indicate that isoflavones may stimulate osteoblastic differentiation and inhibit osteoclast formation, thereby promoting bone density and health (Migliaccio & Anderson, 2003); (Lambert & Jeppesen, 2018).
Isoflavones in Cancer Prevention and Treatment
Isoflavones have been studied for their anticancer properties, particularly regarding breast, prostate, and endometrial cancers. Their structural similarity to estrogen allows them to interact with estrogen receptors, potentially offering protective effects against hormone-dependent cancers. Preclinical studies support the role of isoflavones in inhibiting tumor growth and inducing apoptosis in cancer cells (Sharifi‐Rad et al., 2021).
Cardiovascular Health
Isoflavones have been associated with various cardiovascular benefits, including the improvement of arterial compliance, reduction of LDL cholesterol, and enhancement of vascular function. Their antioxidant and anti-inflammatory properties may contribute to reducing the risk of cardiovascular diseases (Nestel, 2003); (Siow & Mann, 2010).
Antioxidant and Anti-inflammatory Effects
Isoflavones possess significant antioxidant and anti-inflammatory activities, contributing to their therapeutic potential in various diseases. These properties allow isoflavones to protect against oxidative stress and inflammation, key factors in chronic disease development (Williamson & Manach, 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPEBYHGIUFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415769 | |
| Record name | Neobavaisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neobavaisoflavone | |
CAS RN |
41060-15-5 | |
| Record name | Neobavaisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neobavaisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



